

Technical Analysis: Mass Spectrometry

Fragmentation of C₁₀H₂₅NSi₂

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Compound of Interest

Compound Name: *Pyrrolidine, 2,5-bis(trimethylsilyl)-*

CAS No.: 178618-16-1

Cat. No.: B12552748

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Executive Technical Summary

The molecule C₁₀H₂₅NSi₂ (MW 215.[1]48) represents a doubly silylated amine with one degree of unsaturation. In the context of bioanalysis, this is the Bis-TMS derivative of 3-buten-1-amine (homoallylamine).

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation hierarchy driven by the stability of the silicon-nitrogen bond and the resonance stabilization of the leaving radical. Unlike saturated amines, the unsaturation in the carbon chain introduces specific allylic cleavage possibilities, though these are often overridden by the powerful charge-directing capability of the bis-TMS nitrogen center.

Key Diagnostic Ions:

- m/z 215 (M⁺): Molecular ion, typically weak due to rapid fragmentation.
- m/z 174 (Base Peak): The dominant fragment resulting from -cleavage.

- m/z 73: The trimethylsilyl siliconium ion
- m/z 100: Rearrangement ion characteristic of bis-TMS amines.

Fragmentation Mechanism & Causality

The fragmentation of $C_{10}H_{25}NSi_2$ is not random; it follows a deterministic pathway governed by charge localization on the nitrogen atom.

A. The Alpha-Cleavage Dominance (m/z 174)

The most abundant ion (Base Peak) arises from

-cleavage. The radical cation initially localizes on the nitrogen lone pair. The bond between the -carbon (C1) and -carbon (C2) breaks to stabilize the charge via the two silicon atoms.

- Mechanism:
- Calculation:
 - Parent ($C_{10}H_{25}NSi_2$) = 215 Da^[1]
 - Neutral Loss (Allyl Radical,) = 41 Da
 - Fragment Ion: Da.
- Significance: The formation of the m/z 174 ion is energetically favorable because the neutral allyl radical lost is resonance-stabilized, and the resulting iminium ion is stabilized by the electron-donating effects of two silicon groups.

B. Siliconium Ion Formation (m/z 73)

The peak at m/z 73

is ubiquitous in TMS derivatives. It serves as a "flag" indicating the presence of a TMS group but provides no structural information about the carbon backbone.

C. The $[M-15]^+$ Pathway (m/z 200)

Loss of a methyl radical from one of the TMS groups yields m/z 200.

- Observation: In bis-TMS amines, this peak is often suppressed relative to the -cleavage peak (m/z 174) because the C-Si bond is stronger than the C-C bond involved in -cleavage.

Comparative Analysis: TMS vs. Alternatives

In drug development, selecting the right derivatization strategy is critical for sensitivity and stability. The table below compares the Bis-TMS derivative ($C_{10}H_{25}NSi_2$) against its primary alternatives: t-BDMS (tert-butyldimethylsilyl) and TFA (Trifluoroacetyl) derivatives.

Performance Comparison Matrix

Feature	Bis-TMS (BSTFA)	t-BDMS (MTBSTFA)	Acylation (TFAA/MBTFA)
Resulting Analyte	C ₁₀ H ₂₅ NSi ₂ (Target)	N-tBDMS-3-buten-1-amine	N-TFA-3-buten-1-amine
Molecular Weight	215 Da	185 Da (Mono-sub)	167 Da
Base Peak	m/z 174 (Variable specificity)	[M-57] ⁺ (High specificity)	Molecular ion or fluoro-fragment
Hydrolytic Stability	Low (Sensitive to moisture)	High (Robust)	Moderate
Fragmentation Logic	-cleavage dominates.	Loss of t-butyl radical dominates.	McLafferty rearrangement.
Quantitation	Good, but m/z 73 background can interfere.	Excellent. [M-57] is high mass and unique.	Good for NCI (Negative Chemical Ionization).
Reaction Conditions	Mild (60°C, 30 min).	Requires higher temp/time.	Rapid, but corrosive byproducts.

Expert Insight: While TMS derivatization (yielding C₁₀H₂₅NSi₂) is the standard for untargeted metabolomics due to its comprehensive coverage, t-BDMS is superior for targeted quantification. The [M-57] fragment in t-BDMS derivatives carries most of the ion current, providing a better signal-to-noise ratio than the split ion current seen in TMS fragmentation.

Experimental Protocol: Generation of C₁₀H₂₅NSi₂

To generate this specific analyte for validation, use the following self-validating protocol. This method ensures complete "bis" substitution on the nitrogen, which is sterically demanding.

Reagents

- Substrate: 3-buten-1-amine (Homoallylamine) HCl salt.
- Reagent: BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[2]

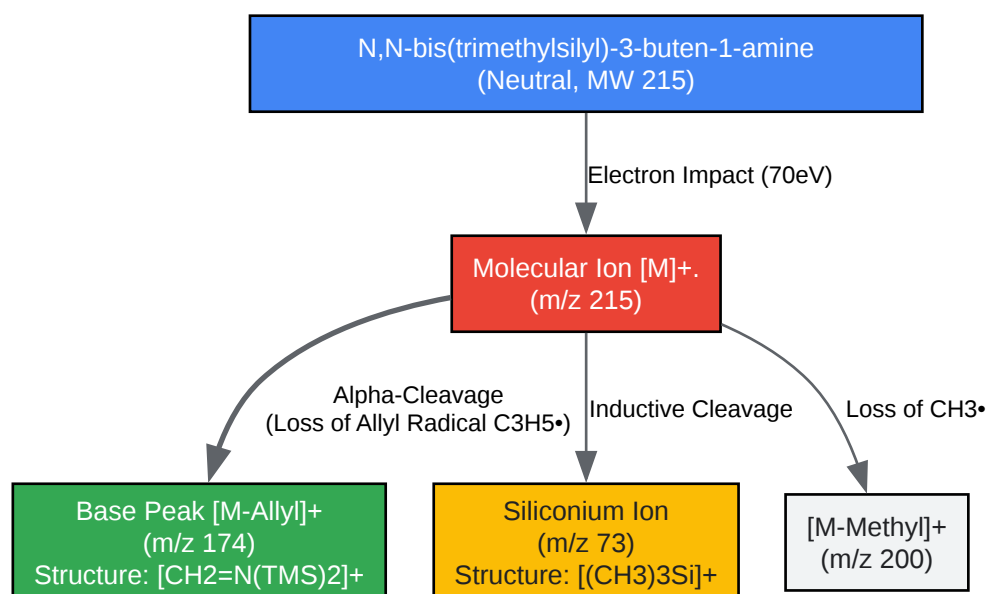
- Solvent: Anhydrous Pyridine (acts as an acid scavenger).

Step-by-Step Workflow

- Preparation: Weigh 1.0 mg of amine hydrochloride into a 2 mL GC vial.
- Solvation: Add 100 μ L anhydrous pyridine. Vortex for 30 seconds.
- Derivatization: Add 100 μ L BSTFA + 1% TMCS.
 - Note: The TMCS catalyst is essential for sterically hindering the second TMS addition to the nitrogen.
- Incubation: Cap and heat at 70°C for 45 minutes.
 - Validation Check: If the solution turns cloudy (ammonium chloride precipitate), the reaction is proceeding.
- Injection: Inject 1 μ L into GC-MS (Split 1:10).
 - Inlet Temp: 250°C.
 - Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

Visualization of Signaling & Fragmentation[3][4]

The following diagram illustrates the fragmentation pathway of N,N-bis(trimethylsilyl)-3-buten-1-amine.



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Caption: Fragmentation pathway of C₁₀H₂₅NSi₂ showing the dominant alpha-cleavage pathway yielding the m/z 174 base peak.

References

- NIST Mass Spectrometry Data Center. Mass Spectrum of Butylamine, 2TMS derivative (Homologue reference). National Institute of Standards and Technology. Available at: [\[Link\]](#)
- Little, J. L. Derivatization in Gas Chromatography-Mass Spectrometry. Wiley Online Library. Available at: [\[Link\]](#)
- Halket, J. M., & Zaikin, V. G. Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry. [\[3\]](#) Available at: [\[Link\]](#)

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- [1. angenechemical.com \[angenechemical.com\]](https://www.angenechemical.com)
- [2. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](https://pdfs.semanticscholar.org)
- [3. research-information.bris.ac.uk \[research-information.bris.ac.uk\]](https://research-information.bris.ac.uk)
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